molecular formula C21H21N3O4 B13398681 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

Katalognummer: B13398681
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: QKMQUEIDJLPYHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid (hereafter referred to by its IUPAC name) is an unnatural amino acid derivative featuring two critical functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection: A staple in solid-phase peptide synthesis (SPPS) for temporary amine group protection, enabling controlled deprotection under mild basic conditions .
  • 3-Methyl-3H-diazirin-3-yl moiety: A photoreactive group that facilitates crosslinking upon UV irradiation, making the compound valuable in photoaffinity labeling studies to probe biomolecular interactions .

The compound’s stereochemistry is typically (S)-configured, aligning with natural amino acids, which ensures compatibility with biological systems. Its molecular formula is C₂₃H₂₃N₃O₄, with a molecular weight of 405.45 g/mol (calculated from ).

Eigenschaften

Molekularformel

C21H21N3O4

Molekulargewicht

379.4 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid

InChI

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)

InChI-Schlüssel

QKMQUEIDJLPYHS-UHFFFAOYSA-N

Kanonische SMILES

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid. The diazirine ring is introduced through a series of chemical reactions, starting with the formation of 4,4’-azi-pentanal, followed by Strecker amino acid synthesis to obtain racemic Photo-Methionine. The L enantiomer is then separated by enzymatic resolution of the acetamide .

Industrial Production Methods: Industrial production of Fmoc-L-Photo-Methionine typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu-based strategies. The Fmoc group is introduced through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The peptide is then cleaved from the solid support using trifluoroacetic acid (TFA) and appropriate scavengers to minimize modification or destruction of sensitive amino acids .

Wirkmechanismus

The mechanism of action of Fmoc-L-Photo-Methionine involves the photoactivation of the diazirine ring upon exposure to UV light. This results in the release of nitrogen gas and the formation of a highly reactive carbene intermediate. The carbene intermediate then forms a covalent bond with the target molecule, enabling photoaffinity labeling of cellular targets and protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Diazirine vs. Aromatic Groups : The diazirine group enables photoreactivity, unlike fluorophenyl or tert-butylphenyl analogs, which are tailored for solubility or target binding .
  • Steric and Electronic Effects: Methylamino and cyanoethyl substituents (e.g., in and ) alter steric bulk and electronic properties, influencing peptide folding and interaction kinetics .

NMR Spectral Comparison

  • Diazirine Proton Environment : The 3-methyl-3H-diazirin-3-yl group in the target compound produces distinct NMR signals (e.g., ~1.5 ppm for CH₃ and ~2.8 ppm for diazirine ring protons) .
  • Aromatic Substitutents : Fluorophenyl analogs () show split signals in the 7.0–7.5 ppm range due to fluorine-induced deshielding .
  • Piperidine Derivatives : Piperidin-1-yl-substituted analogs () exhibit broad singlets at ~3.2 ppm for N-CH₂ groups .

Biologische Aktivität

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid , commonly referred to as Fmoc-Diazirine, is a derivative of amino acids that incorporates a diazirine moiety, which is known for its photoreactive properties. This compound has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities, particularly in photolabeling and peptide synthesis.

Chemical Structure and Properties

The molecular formula of Fmoc-Diazirine is C21H21N3O4C_{21}H_{21}N_{3}O_{4} with a molecular weight of approximately 395.41 g/mol. The presence of the Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective group during peptide synthesis, while the diazirine group enables photo-crosslinking capabilities, allowing for the study of protein interactions in biological systems.

1. Photoreactivity

The diazirine group in Fmoc-Diazirine is particularly notable for its ability to undergo homolytic cleavage upon UV irradiation, generating reactive carbene species that can covalently bond to nearby biomolecules. This property makes it an invaluable tool for:

  • Studying Protein Interactions : By incorporating Fmoc-Diazirine into peptides or proteins, researchers can identify interaction partners in complex biological systems through photolabeling techniques.

2. Neuroprotective Effects

Recent studies have suggested that amino acid derivatives, including Fmoc-Diazirine, may exhibit neuroprotective properties. These compounds could potentially aid in conditions such as neurodegeneration by protecting neuronal cells from oxidative stress and apoptosis .

3. Applications in Drug Development

Fmoc-Diazirine's structural features allow it to be utilized in drug development processes. It can serve as a building block for synthesizing novel therapeutic agents or optimizing existing drug candidates through structural modifications that enhance their efficacy and selectivity .

Case Studies

Several studies have highlighted the utility of Fmoc-Diazirine in various applications:

  • Photolabeling Studies : A study demonstrated the successful incorporation of diazirine-containing peptides into cellular environments, where they were activated by light to covalently label interacting proteins. This approach provided insights into protein dynamics and interactions within live cells .
  • Peptide Synthesis : The compound has been used as a key building block in the synthesis of peptides with enhanced functionalities, showcasing its versatility in medicinal chemistry .

Comparative Analysis

The following table summarizes the biological activities and applications of Fmoc-Diazirine compared to other similar compounds:

Compound NameMolecular WeightKey FeaturesBiological Activity
Fmoc-Diazirine395.41 g/molDiazirine moiety for photoreactivityProtein interaction studies, neuroprotection
Fmoc-Methionine341.43 g/molStandard amino acid with Fmoc protectionPeptide synthesis
Fmoc-Leucine341.43 g/molStandard amino acid with Fmoc protectionPeptide synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.